molecular formula C9H20ClN B13025695 Methyl-beta-cyclohexylethylamine hydrochloride

Methyl-beta-cyclohexylethylamine hydrochloride

Cat. No.: B13025695
M. Wt: 177.71 g/mol
InChI Key: VZHXJJIXJKTLKV-UHFFFAOYSA-N
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Description

Methyl-beta-cyclohexylethylamine hydrochloride is a cyclohexane-derived amine compound characterized by a methyl group substituted at the beta position of the ethylamine chain, with a cyclohexyl ring attached to the ethyl backbone. The hydrochloride salt enhances its stability and solubility in aqueous media, making it suitable for pharmaceutical and biochemical research. The cyclohexyl moiety contributes to lipophilicity, which may influence membrane permeability and pharmacokinetic properties .

Properties

Molecular Formula

C9H20ClN

Molecular Weight

177.71 g/mol

IUPAC Name

2-cyclohexyl-N-methylethanamine;hydrochloride

InChI

InChI=1S/C9H19N.ClH/c1-10-8-7-9-5-3-2-4-6-9;/h9-10H,2-8H2,1H3;1H

InChI Key

VZHXJJIXJKTLKV-UHFFFAOYSA-N

Canonical SMILES

CNCCC1CCCCC1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenation of Aniline: One common method for synthesizing N-Methylcyclohexaneethanaminehydrochloride involves the complete hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 3\text{H}_2 \rightarrow \text{C}{11}\text{NH}_2 ]

    Alkylation of Ammonia: Another method involves the alkylation of ammonia using cyclohexanol.

Industrial Production Methods: Industrial production of N-Methylcyclohexaneethanaminehydrochloride typically involves large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Methylcyclohexaneethanaminehydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the amine group is replaced by other functional groups. Halogenation is a common substitution reaction, often using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Halogenated compounds.

Scientific Research Applications

Chemical Applications

Methyl-beta-cyclohexylethylamine hydrochloride serves as a significant intermediate in organic synthesis. Its reactivity is harnessed in the preparation of various organic compounds, particularly pharmaceuticals and agrochemicals.

Key Applications:

  • Synthesis of Pharmaceuticals: The compound is utilized in the synthesis of drugs targeting neurological disorders due to its ability to interact with neurotransmitter receptors.
  • Agrochemicals Production: It is employed in creating formulations for pest control, acting as an insecticidal agent when combined with other chemicals .

Biological Research

In biological studies, this compound is used to investigate the effects of amine derivatives on cellular processes.

Case Study:

  • A study demonstrated that this compound serves as a model for understanding the behavior of similar amines in biological systems, particularly in cytotoxicity assessments using various human cell lines such as HL-60 and HUVEC .

Medical Applications

The potential medicinal applications of this compound are noteworthy, especially in drug development for neurological conditions.

Research Insights:

  • The compound's structure allows it to engage with neurotransmitter receptors, making it a candidate for pharmacological studies aimed at developing treatments for disorders such as depression and anxiety .

Industrial Uses

In the industrial sector, this compound finds utility in producing specialty chemicals.

Applications Include:

  • Corrosion Inhibitors: Its stability and reactivity make it suitable for formulating corrosion-resistant compounds.
  • Rubber Accelerators: The compound is also used in the rubber industry to enhance the curing process of rubber products.

Comparative Data Table

The following table summarizes the applications of this compound across different fields:

Field Application Description
ChemistryOrganic SynthesisIntermediate for pharmaceuticals and agrochemicals
Biological ResearchCytotoxicity StudiesModel compound for studying amine derivatives' effects on cells
MedicineDrug DevelopmentPotential treatments for neurological disorders
IndustrySpecialty ChemicalsUsed in corrosion inhibitors and rubber accelerators

Mechanism of Action

The mechanism of action of N-Methylcyclohexaneethanaminehydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. The compound can bind to these receptors, modulating their activity and influencing neurotransmission. This interaction is mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-receptor complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structure places it within a class of cyclohexylamine derivatives. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility (Water) Applications
Methyl-beta-cyclohexylethylamine HCl C₉H₁₈ClN 175.7 (calculated) Cyclohexyl, methyl (beta position) Moderate* Neurological research, synthesis
N-Benzylcyclohexylamine HCl C₁₃H₂₀ClN 225.8 Cyclohexyl, benzyl Low Organic synthesis, ligand studies
Beta-Methylcholine Chloride C₆H₁₆ClNO 153.65 Trimethylammonium, hydroxypropyl High Cholinergic signaling research

*Inferred from structural analogs; cyclohexyl groups typically reduce aqueous solubility compared to polar substituents like hydroxypropyl.

  • Cyclohexyl vs. Benzyl Substitution : N-Benzylcyclohexylamine HCl exhibits lower solubility due to its bulky benzyl group, whereas the methyl-beta-cyclohexylethylamine variant likely has improved solubility owing to its smaller methyl substituent .
  • Polar Functional Groups : Beta-Methylcholine Chloride’s hydroxypropyl and trimethylammonium groups confer high polarity, making it ideal for aqueous-based biochemical assays, in contrast to the lipophilic cyclohexyl derivatives .

Pharmacological and Analytical Profiles

  • Dissolution Kinetics : While direct data for Methyl-beta-cyclohexylethylamine HCl are unavailable, studies on famotidine HCl () and amitriptyline HCl () demonstrate that hydrochloride salts often follow first-order dissolution kinetics. The cyclohexyl group may prolong release compared to aromatic analogs due to hydrophobic interactions .

  • Analytical Methods : RP-HPLC validation protocols for amitriptyline HCl () suggest that similar methods could be adapted for quantifying Methyl-beta-cyclohexylethylamine HCl, with retention time adjustments reflecting its lipophilicity .

Biological Activity

Methyl-beta-cyclohexylethylamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is an amine derivative characterized by a cyclohexyl group attached to an ethyl chain with a methyl substituent. This structural configuration may influence its biological interactions and pharmacological properties.

1. Antifungal Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antifungal properties. For instance, a related compound demonstrated complete growth inhibition against various Aspergillus and Candida species at minimal inhibitory concentrations (MIC) significantly lower than those of established antifungals like amorolfine hydrochloride.

Table 1: Antifungal Activity of Related Compounds

CompoundTarget SpeciesMIC (µg/mL)
Compound 2bCandida albicans1-4
Compound 3bAspergillus niger4-16
AmorphineCandida spp.Highly variable

The study found that the new compounds exhibited fungicidal activity, suggesting a promising avenue for the development of antifungal agents based on this chemical class .

2. Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound-related compounds can induce cell death in various human cell lines. For example, the cytotoxic effects were evaluated using HL-60 (human promyelocytic leukemia), HUVEC (human umbilical vein endothelial cells), and MCF10A (human breast epithelial) cell lines.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference Drug IC50 (µM)
HL-604-7Voriconazole >50
HUVEC5Amorolfine 50
MCF10A6-7Voriconazole >50

These results suggest that the tested compounds exhibit enhanced cytotoxicity compared to reference drugs, indicating their potential as therapeutic agents in cancer treatment .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit specific enzymes involved in fungal ergosterol biosynthesis, similar to other antifungal agents. This inhibition could lead to disruption of fungal cell membrane integrity, ultimately resulting in cell death .

Case Studies and Research Findings

Several case studies have explored the biological activity of structurally related compounds:

  • A study on a derivative with a similar structure indicated potent antiviral activity against human adenovirus (HAdV), demonstrating submicromolar potency while exhibiting lower cytotoxicity compared to traditional antiviral agents like niclosamide. The selectivity index was notably high, suggesting a favorable therapeutic profile .
  • Another investigation focused on the induction of apoptosis in cancer cell lines by compounds related to this compound. Results showed significant increases in apoptotic markers following treatment, indicating potential applications in oncology .

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